molecular formula C16H11Cl3N2O B2359616 6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-56-0

6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2359616
CAS RN: 344282-56-0
M. Wt: 353.63
InChI Key: XHSUNJYZVOTEQZ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4,5-dichloro-6-(4-chlorophenyl)-3(2H)-pyridazinone, is a synthetic compound with a wide range of applications in scientific research. It is a yellow solid with a molecular weight of 300.3 g/mol and a melting point of 99-102°C. The compound is primarily used as a reagent in organic synthesis, but has also been found to have potential uses in scientific research and as a drug.

Scientific Research Applications

Anticonvulsant Activity

6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone demonstrates notable potential in anticonvulsant applications. A study conducted by Xu et al. (1991) synthesized and tested various substituted phenyl-3(2H) pyridazinones, finding that compounds with an electron-withdrawing substituent on the phenyl ring, including the 6-(2',4'-dichlorophenyl) variant, showed significant anticonvulsant activity. This indicates a promising avenue for the development of new anticonvulsant drugs (Xu, Wang, Chen, Liu, & Tao, 1991).

Base Oil Improvement

Pyridazinone derivatives, including 6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, have been explored for their potential in enhancing the quality of base oils. Nessim (2017) synthesized pyridazinone derivatives and tested them as antioxidants for local base oil, finding positive results. This suggests a role for these compounds in the petroleum industry, particularly in oil formulation and preservation (Nessim, 2017).

Platelet Aggregation Inhibition and Hypotensive Activity

Thyes et al. (1983) conducted a study on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, including the 6-(4-chlorophenyl) variant, demonstrating their efficacy in inhibiting platelet aggregation and inducing hypotensive effects in rats. This research opens possibilities for these compounds in cardiovascular therapies, particularly in the management of hypertension and prevention of thrombotic events (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).

Crystal Structure Analysis

The crystal structure of pyridazinone derivatives, such as the 6-(4-chlorophenyl) variant, has been studied to understand their molecular arrangement and potential applications. Daoui et al. (2021) analyzed the crystal structure of a related pyridazinone derivative, offering insights into its molecular interactions and stability. This research is crucial in drug design and development, particularly in optimizing the efficacy and stability of pharmaceutical compounds (Daoui, Çınar, Dege, Chelfi, El Kalai, Abudunia, Karrouchi, & Benchat, 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-20-15)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSUNJYZVOTEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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